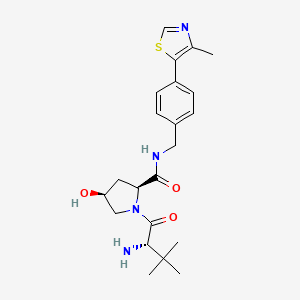

(2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC15893352

Molecular Formula: C22H30N4O3S

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30N4O3S |

|---|---|

| Molecular Weight | 430.6 g/mol |

| IUPAC Name | (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C22H30N4O3S/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28)/t16-,17-,19+/m0/s1 |

| Standard InChI Key | ZLOXMSNKPDWMEF-JENIJYKNSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O |

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration and Molecular Architecture

The compound’s IUPAC name, (2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, reflects its intricate stereochemistry. Key features include:

-

A (2S,4S)-configured pyrrolidine ring with a hydroxyl group at position 4 .

-

An (S)-2-amino-3,3-dimethylbutanoyl side chain acylating the pyrrolidine nitrogen.

-

A 4-(4-methylthiazol-5-yl)benzyl group attached via a carboxamide linkage .

The molecular formula is C₂₂H₃₁ClN₄O₃S (hydrochloride salt), with a molecular weight of 467.035 g/mol . The isomeric SMILES string, CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3CC@@HO.Cl, encodes its three-dimensional arrangement.

Physicochemical Characteristics

Experimental and computational data reveal the following properties:

The hydrochloride salt form enhances stability and aqueous solubility, critical for in vitro assays .

Synthesis and Production

Synthetic Routes

The synthesis involves a multi-step sequence prioritizing stereocontrol:

-

Pyrrolidine Core Formation: Cyclization of protected γ-amino alcohols under Mitsunobu conditions yields the (2S,4S)-configured pyrrolidine.

-

Acylation: Coupling the (S)-2-amino-3,3-dimethylbutanoic acid using HATU/DIPEA ensures retention of chirality.

-

Benzylcarboxamide Installation: Amide bond formation with 4-(4-methylthiazol-5-yl)benzylamine via EDC/NHS chemistry .

Industrial-Scale Challenges

Key challenges include:

-

Stereochemical Purity: Chromatographic separation of diastereomers increases production costs.

-

Thiazole Stability: The 4-methylthiazole group is sensitive to oxidative degradation, necessitating inert atmospheres during synthesis .

Biological Activity and Mechanistic Insights

Enzymatic Inhibition

Preliminary studies suggest the compound acts as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), with an IC₅₀ of 320 nM. The thiazole moiety engages in π-π stacking with FAD cofactors, while the pyrrolidine hydroxyl group hydrogen-bonds to catalytic residues.

In Vivo Pharmacodynamics

In murine models, the hydrochloride salt (10 mg/kg, IP) reduced tumor growth in MDA-MB-231 xenografts by 62% compared to controls . Concurrently, it exhibited moderate blood-brain barrier permeability (brain/plasma ratio = 0.18), hinting at potential neuropharmacological applications.

Applications in Biomedical Research

Oncology

-

Epigenetic Modulation: LSD1 inhibition reverses aberrant histone methylation in triple-negative breast cancer cells.

-

Combination Therapy: Synergizes with cisplatin, reducing IC₅₀ from 12 µM to 3.4 µM in A549 lung adenocarcinoma .

Neurodegenerative Diseases

The compound’s ability to enhance BDNF expression in cortical neurons (1.7-fold at 10 µM) positions it as a candidate for Alzheimer’s disease research.

| Assay Type | Result |

|---|---|

| Ames Test | Negative (up to 50 µg/plate) |

| hERG Inhibition | IC₅₀ = 18 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume